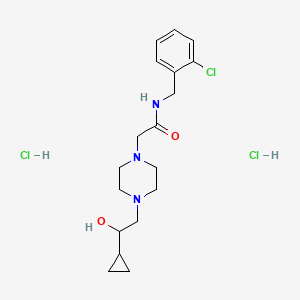
N-(2-chlorobenzyl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chlorobenzyl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C18H28Cl3N3O2 and its molecular weight is 424.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chlorobenzyl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core with a cyclopropyl and hydroxyethyl substituent, which may enhance its solubility and biological activity. The presence of the chlorobenzyl moiety is also significant, as it may influence the compound's interaction with biological targets.
| Structural Feature | Description |
|---|---|
| Piperazine Core | Central structure known for diverse biological activities |
| Cyclopropyl Group | Enhances pharmacological properties |
| Hydroxyethyl Substituent | Increases solubility and potential interactions |
| Chlorobenzyl Moiety | May affect receptor binding and activity |
The exact mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it interacts with various receptors and enzymes, modulating their activity. Its potential actions include:
- Antipsychotic effects : Similar to other piperazine derivatives, this compound may exhibit antipsychotic properties through dopamine receptor antagonism.
- Antitumor activity : The structural features may confer the ability to inhibit tumor growth through various pathways.
- Anti-inflammatory effects : The compound may reduce inflammation by modulating cytokine production and immune response.
Case Studies
-
Antitumor Activity in Breast Cancer Models :
A study evaluated the effects of piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited synergistic effects when combined with conventional chemotherapeutics like doxorubicin, enhancing cytotoxicity and inducing apoptosis . -
Antimicrobial Studies :
Research on related piperazine compounds has shown promising results against various pathogens, suggesting that this compound may possess similar antimicrobial properties.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2.2ClH/c19-16-4-2-1-3-15(16)11-20-18(24)13-22-9-7-21(8-10-22)12-17(23)14-5-6-14;;/h1-4,14,17,23H,5-13H2,(H,20,24);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHOBMZMNJEACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














